molecular formula C5H9N3O B8703315 2-(4-amino-1H-imidazol-1-yl)ethanol CAS No. 1211596-21-2

2-(4-amino-1H-imidazol-1-yl)ethanol

Cat. No. B8703315
M. Wt: 127.14 g/mol
InChI Key: KSLXTNSDGRBKSN-UHFFFAOYSA-N
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Patent
US09242987B2

Procedure details

2-(4-amino-1H-imidazol-1-yl)ethanol was prepared by Procedure A using 4-nitro-1H-imidazole and 2-bromoethanol in DMF instead of ACN.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]=[CH:6][NH:7][CH:8]=1)([O-])=O.Br[CH2:10][CH2:11][OH:12]>CN(C=O)C>[NH2:1][C:4]1[N:5]=[CH:6][N:7]([CH2:10][CH2:11][OH:12])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CN(C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.